![molecular formula C25H18N4OS B4064293 N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4064293.png)
N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide
Overview
Description
N-(4-cyanophenyl)-2-[(4,6-diphenyl-2-pyrimidinyl)thio]acetamide, also known as DPA-713, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is involved in cholesterol transport and steroidogenesis. DPA-713 has been extensively studied for its potential applications in the fields of neurology, oncology, and inflammation.
Scientific Research Applications
Antitumor Activities
Research has focused on the synthesis of heterocyclic compounds derived from similar structures, showing high inhibitory effects on cancer cell lines. For instance, the synthesis of polyfunctionally substituted heterocyclic compounds, including pyrimidine derivatives, has demonstrated significant antiproliferative activity against human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) (H. Shams et al., 2010). Additionally, new pyrimidine derivatives have been reported as antitumor agents with considerable therapeutic activity against hepatocellular carcinoma, colon cancer, and breast cancer (Ghada S. Masaret, 2021).
Antimicrobial and Antifungal Activities
Compounds incorporating sulfamoyl moiety and derived from similar structures have been synthesized and evaluated for antimicrobial properties. These studies indicate that such compounds show promising results against various bacterial and fungal strains (E. Darwish et al., 2014).
Anticonvulsant Properties
Research into thioacetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has explored their potential as anticonvulsants. The synthesis and pharmacological evaluation of these compounds have shown moderate anticonvulsant activity, with certain derivatives extending the latency period and reducing the duration and severity of seizures in models of epilepsy (H. Severina et al., 2020).
Insecticidal Activities
The synthesis and assessment of novel heterocycles incorporating a thiadiazole moiety have been conducted, demonstrating insecticidal properties against pests such as the cotton leafworm, Spodoptera littoralis. This research suggests the potential of these compounds for agricultural applications (A. Fadda et al., 2017).
properties
IUPAC Name |
N-(4-cyanophenyl)-2-(4,6-diphenylpyrimidin-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4OS/c26-16-18-11-13-21(14-12-18)27-24(30)17-31-25-28-22(19-7-3-1-4-8-19)15-23(29-25)20-9-5-2-6-10-20/h1-15H,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUVTVCAOHUACR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=C(C=C3)C#N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.